REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.[CH2:11]1[O:13][CH2:12]1.C1C[O:17]CC1>>[OH:13][CH2:11][CH2:12][C:5]1[O:1][C:2](=[O:17])[CH2:3][CH:4]=1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then TMSCI (5.34 g, 50 mmol) was added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for further 3 h at room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the solution was again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
condensed by an acetone/dry ice condenser into the solution
|
Type
|
STIRRING
|
Details
|
the solution was stirred for further 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aq NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CCC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.1 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |